b-D-Fructopyranoside, 4-azidoethyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

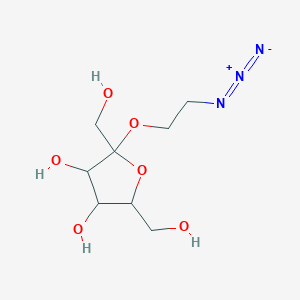

β-D-Fructopyranosid, 4-Azidoethyl: ist eine biochemische Verbindung mit der Summenformel C8H15N3O6 und einem Molekulargewicht von 249,22 g/mol . Es ist ein Derivat von Fructose, einem natürlichen Zucker, und enthält eine Azidoethylgruppe, was es zu einer wertvollen Verbindung in verschiedenen biochemischen und synthetischen Anwendungen macht .

Herstellungsmethoden

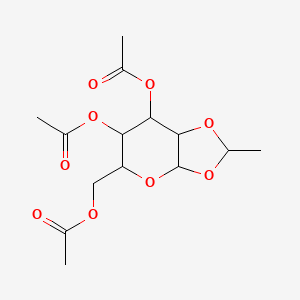

Synthesewege und Reaktionsbedingungen: Die Synthese von β-D-Fructopyranosid, 4-Azidoethyl beinhaltet typischerweise die Reaktion von D-Fructose mit 2-Azidoethanol in Gegenwart eines sauren Katalysators. Die Reaktion wird bei Raumtemperatur durchgeführt, was zur Bildung des gewünschten Produkts mit hoher Ausbeute führt . Die Azidogruppe wird durch nukleophile Substitutionsreaktionen eingeführt, bei denen die Hydroxylgruppe der Fructose durch die Azidogruppe ersetzt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von β-D-Fructopyranosid, 4-Azidoethyl folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion, während gleichzeitig Konsistenz und Qualität erhalten bleiben .

Chemische Reaktionsanalyse

Arten von Reaktionen: β-D-Fructopyranosid, 4-Azidoethyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Azidogruppe kann durch andere Nukleophile, wie Halogenide, Thiole und Amine, ersetzt werden.

Reduktionsreaktionen: Die Azidogruppe kann zu einer Aminogruppe reduziert werden, indem man Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators verwendet.

Cycloadditionsreaktionen: Die Azidogruppe kann an Cycloadditionsreaktionen teilnehmen, wie der Huisgen-1,3-dipolaren Cycloaddition, um Triazole zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile: Halogenide, Thiole, Amine.

Reduktionsmittel: Wasserstoffgas, Palladium auf Kohlenstoff.

Cycloadditionsreagenzien: Alkine, Kupfer(I)-Katalysatoren.

Wichtige gebildete Produkte:

Substitutionsprodukte: Halogenierte, thiolierte und aminierte Derivate.

Reduktionsprodukte: Aminoethylderivate.

Cycloadditionsprodukte: Triazolderivate.

Wissenschaftliche Forschungsanwendungen

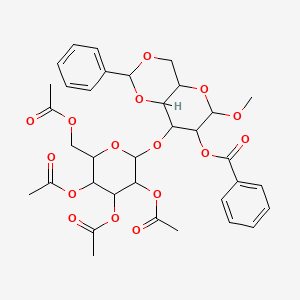

Chemie: β-D-Fructopyranosid, 4-Azidoethyl wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Kohlenhydrate und Glykoside. Seine Azidogruppe ermöglicht eine einfache Modifikation und Funktionalisierung, was es zu einem vielseitigen Zwischenprodukt in chemischen Reaktionen macht.

Biologie: In der biologischen Forschung wird β-D-Fructopyranosid, 4-Azidoethyl als Substrat für die Untersuchung enzymatischer Reaktionen verwendet, die Kohlenhydrate betreffen. Es wird auch bei der Entwicklung glykanbasierter Sonden für bildgebende und diagnostische Anwendungen eingesetzt.

Medizin: Die Verbindung wird auf ihr Potenzial in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von glykosylierten Arzneimitteln und Prodrugs. Seine Fähigkeit, Click-Chemie-Reaktionen einzugehen, macht es zu einem wertvollen Werkzeug in Biokonjugation und Arzneimitteltransportsystemen.

Industrie: Im Industriesektor wird β-D-Fructopyranosid, 4-Azidoethyl bei der Herstellung von Spezialchemikalien und -materialien verwendet. Seine einzigartigen chemischen Eigenschaften machen es für Anwendungen in der Polymerchemie und Materialwissenschaft geeignet.

Wirkmechanismus

Der Wirkmechanismus von β-D-Fructopyranosid, 4-Azidoethyl beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins der Azidogruppe an verschiedenen chemischen Reaktionen teilzunehmen. Die Azidogruppe kann Cycloadditionsreaktionen eingehen, wodurch stabile Triazolringe gebildet werden, die in der Biokonjugation und Arzneimittelentwicklung wichtig sind. Die Verbindung kann auch als Substrat für Enzyme fungieren, die am Kohlenhydratstoffwechsel beteiligt sind, und so Einblicke in enzymatische Pfade und Mechanismen liefern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of b-D-Fructopyranoside, 4-azidoethyl typically involves the reaction of D-fructose with 2-azidoethanol in the presence of an acid catalyst. The reaction is carried out at room temperature, resulting in the formation of the desired product with high yield . The azido group is introduced through nucleophilic substitution reactions, where the hydroxyl group of the fructose is replaced by the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions: b-D-Fructopyranoside, 4-azidoethyl undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as halides, thiols, and amines.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophiles: Halides, thiols, amines.

Reducing Agents: Hydrogen gas, palladium on carbon.

Cycloaddition Reagents: Alkynes, copper(I) catalysts.

Major Products Formed:

Substitution Products: Halogenated, thiolated, and aminated derivatives.

Reduction Products: Aminoethyl derivatives.

Cycloaddition Products: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: b-D-Fructopyranoside, 4-azidoethyl is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. Its azido group allows for easy modification and functionalization, making it a versatile intermediate in chemical reactions.

Biology: In biological research, this compound is used as a substrate for studying enzymatic reactions involving carbohydrates. It is also used in the development of glycan-based probes for imaging and diagnostic applications.

Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs and prodrugs. Its ability to undergo click chemistry reactions makes it a valuable tool in bioconjugation and drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Wirkmechanismus

The mechanism of action of b-D-Fructopyranoside, 4-azidoethyl involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and drug development. The compound can also act as a substrate for enzymes involved in carbohydrate metabolism, providing insights into enzymatic pathways and mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

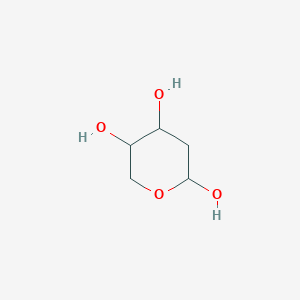

n-Butyl-β-D-fructopyranosid: Ein Fructopyranosidderivat mit einer Butylgruppe anstelle einer Azidoethylgruppe.

2’-Chlorethyl-β-D-fructopyranosid: Ein Fructopyranosidderivat mit einer Chlorethylgruppe.

Einzigartigkeit: β-D-Fructopyranosid, 4-Azidoethyl ist einzigartig aufgrund des Vorhandenseins der Azidogruppe, die eine ausgeprägte chemische Reaktivität und Vielseitigkeit verleiht. Die Azidogruppe ermöglicht eine einfache Funktionalisierung und Teilnahme an Click-Chemie-Reaktionen, was es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht.

Eigenschaften

IUPAC Name |

2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGQHVACBKGHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12318629.png)

![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)

![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)

![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)

![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)